molecular formula C12H11F2N3O2 B13408878 Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 869501-51-9

Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13408878
CAS No.: 869501-51-9
M. Wt: 267.23 g/mol
InChI Key: AKTZESRUXGGXDA-UHFFFAOYSA-N
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Description

Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is highly regioselective and efficient, making it a popular method for synthesizing 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazoles with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-difluorobenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

869501-51-9

Molecular Formula

C12H11F2N3O2

Molecular Weight

267.23 g/mol

IUPAC Name

ethyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate

InChI

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)11-7-17(16-15-11)6-8-9(13)4-3-5-10(8)14/h3-5,7H,2,6H2,1H3

InChI Key

AKTZESRUXGGXDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F

Origin of Product

United States

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